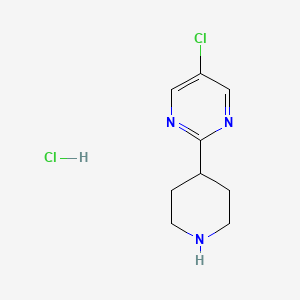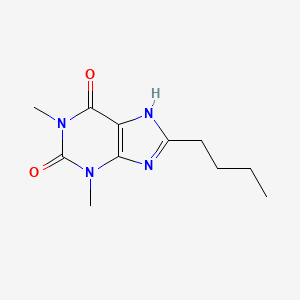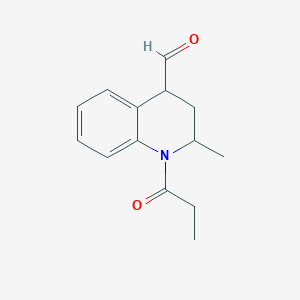
2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a complex organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with methyl, propionyl, and carbaldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the hydrogenation of quinaldine to produce 2-Methyl-1,2,3,4-tetrahydroquinoline, followed by functionalization at the 1 and 4 positions to introduce the propionyl and carbaldehyde groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Reduction: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Methyl-1,2,3,4-tetrahydroquinoline: A simpler derivative without the propionyl and carbaldehyde groups.
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with different substitution patterns.
2-Methyl-1,3-propanediol: A related compound with different functional groups.
Uniqueness: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-methyl-1-propanoyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C14H17NO2/c1-3-14(17)15-10(2)8-11(9-16)12-6-4-5-7-13(12)15/h4-7,9-11H,3,8H2,1-2H3 |
Clave InChI |
ZZGHAKREAKNEIN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C(CC(C2=CC=CC=C21)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


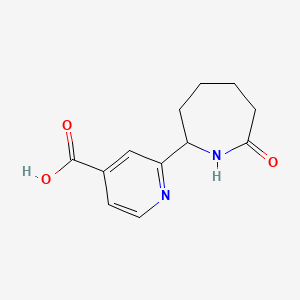
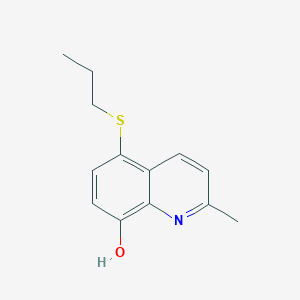
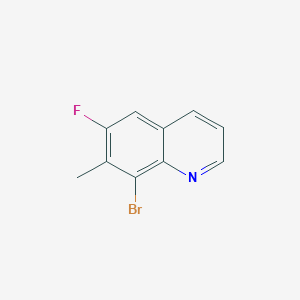
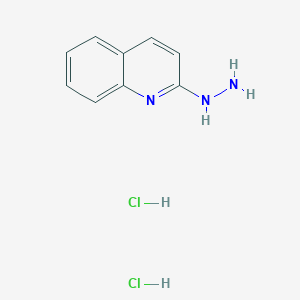
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)
![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)


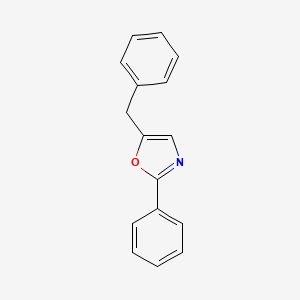

![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)
